molecular formula C18H21Cl2NO B1385347 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline CAS No. 1040686-46-1

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline

Cat. No.: B1385347
CAS No.: 1040686-46-1
M. Wt: 338.3 g/mol
InChI Key: SXXDLACIGNXPRX-UHFFFAOYSA-N
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Description

Background and Significance

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline belongs to the extensive family of substituted anilines, which have historically served as fundamental building blocks in organic synthesis and industrial chemical production. The significance of this particular compound stems from its incorporation of multiple functional elements that contribute to its unique chemical properties and potential applications. Aniline derivatives have been recognized as industrially significant commodity chemicals and versatile starting materials for fine chemical synthesis since their first isolation in 1826 by Otto Unverdorben.

The compound's structural complexity arises from the combination of several key chemical motifs: the 3,5-dichloroaniline backbone, which provides specific electronic properties through halogen substitution, and the phenoxyethyl chain bearing a tert-butyl group, which introduces steric and electronic modifications that influence the molecule's reactivity and physical properties. This multi-component structure positions the compound as a valuable intermediate in various synthetic pathways and as a subject for fundamental chemical research.

Research into phenoxyethyl-aniline derivatives has demonstrated their importance in medicinal chemistry, particularly in the development of pharmaceutical intermediates and bioactive compounds. The specific substitution pattern present in this compound offers unique opportunities for investigating structure-activity relationships and exploring novel synthetic methodologies.

Chemical Structure and Classification

This compound is characterized by its systematic chemical nomenclature and specific molecular parameters that define its identity and properties. The compound is registered under Chemical Abstracts Service number 1040683-62-2, establishing its unique chemical identity. Its molecular formula is C₁₈H₂₁Cl₂NO, with a molecular weight of 338.28 grams per mole.

Chemical Property Value Reference
Molecular Formula C₁₈H₂₁Cl₂NO
Molecular Weight 338.28 g/mol
Chemical Abstracts Service Number 1040683-62-2
MDL Number MFCD10687592
Alternative MDL Number MFCD10687817

The compound belongs to the broader classification of aromatic amines, specifically falling under the category of substituted anilines. The structural architecture consists of three distinct regions: the 3,5-dichloroaniline moiety, which serves as the primary aromatic amine component; the ethylene bridge that connects the aniline nitrogen to the phenoxy group; and the 2-tert-butylphenoxy substituent that provides additional steric bulk and electronic influence.

The 3,5-dichloroaniline component represents a meta-disubstituted aniline derivative where chlorine atoms occupy positions 3 and 5 relative to the amino group. This substitution pattern is particularly significant as meta-substituted anilines exhibit distinct electronic properties compared to their ortho and para counterparts. The dichloroaniline moiety contributes to the compound's overall electronic characteristics and influences its reactivity patterns.

The phenoxyethyl linkage introduces flexibility into the molecular structure through the ethylene bridge, allowing for conformational dynamics that can influence the compound's behavior in various chemical environments. The tert-butyl group attached to the phenoxy ring provides significant steric hindrance and electronic effects that modify the overall properties of the molecule.

Historical Context in Phenoxyethyl-aniline Derivatives Research

The development of phenoxyethyl-aniline derivatives has its roots in the broader historical context of aniline chemistry, which began with the discovery of aniline itself in the early 19th century. The evolution of synthetic dye industry, particularly following William Henry Perkin's discovery of mauveine in 1856, established aniline derivatives as crucial components in chemical manufacturing and research.

Research into phenoxyethyl-aniline compounds gained momentum in the latter half of the 20th century as chemists recognized the potential of these structures in pharmaceutical applications. The incorporation of phenoxyethyl groups into aniline frameworks was found to modify biological activity and pharmacological properties, leading to intensive investigation of these structural motifs.

Contemporary research has demonstrated the synthetic utility of phenoxyethyl-aniline derivatives in various applications. Studies have shown that compounds containing the N-(2-phenoxyethyl)aniline structural framework can be synthesized through nucleophilic substitution reactions, typically involving the reaction of aniline derivatives with phenoxyethyl halides under basic conditions. This synthetic approach has been successfully employed in the preparation of related compounds for pharmaceutical research.

The specific combination of tert-butyl substitution with dichloroaniline frameworks represents a more recent development in this field, reflecting advances in synthetic methodology and increased understanding of structure-property relationships. The tert-butyl group provides unique steric and electronic properties that can significantly influence molecular behavior and has become increasingly important in modern pharmaceutical chemistry.

Research Objectives and Scope

The investigation of this compound encompasses several key research objectives that reflect both fundamental chemical interests and potential practical applications. Primary research objectives include comprehensive characterization of the compound's structural properties, investigation of its synthetic accessibility and optimization of preparation methods, and exploration of its chemical reactivity patterns.

Structural characterization efforts focus on understanding the three-dimensional arrangement of the molecule and the influence of various substituents on its overall conformation. Research into related phenoxyethyl-aniline derivatives has revealed that gauche conformations around ethylene chains are often energetically favored, and similar conformational preferences are expected for this compound.

Synthetic methodology research aims to develop efficient and scalable preparation routes for the compound. Current synthetic approaches typically involve nucleophilic substitution reactions between appropriately substituted anilines and phenoxyethyl electrophiles. The optimization of reaction conditions, including temperature, solvent selection, and base choice, represents an important aspect of this research.

Research Area Specific Objectives Expected Outcomes
Structural Analysis Conformational studies, substituent effects Enhanced understanding of molecular geometry
Synthetic Development Route optimization, yield improvement Scalable preparation methods
Reactivity Studies Electrophilic substitution, nucleophilic behavior Predictive models for chemical behavior
Application Research Pharmaceutical intermediates, material science Novel synthetic applications

The scope of research extends beyond fundamental chemical characterization to include investigation of potential applications in pharmaceutical chemistry and materials science. The unique structural features of this compound position it as a potentially valuable intermediate in the synthesis of bioactive compounds and functional materials.

Research into the compound's chemical behavior under various conditions provides insights into its stability, reactivity, and potential for further chemical modification. These studies contribute to the broader understanding of substituted aniline chemistry and support the development of new synthetic methodologies and applications.

Properties

IUPAC Name

N-[2-(2-tert-butylphenoxy)ethyl]-3,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO/c1-18(2,3)16-6-4-5-7-17(16)22-9-8-21-15-11-13(19)10-14(20)12-15/h4-7,10-12,21H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXDLACIGNXPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCNC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline typically involves a multi-step process. One common method includes the reaction of 3,5-dichloroaniline with 2-(2-(tert-butyl)phenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of chlorine atoms on the aromatic ring.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of chlorine atoms with other nucleophiles, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

Organic Synthesis

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential therapeutic applications. Its synthesis typically involves multi-step processes that allow for modifications to enhance its efficacy and specificity.

Biological Studies

Research indicates that this compound exhibits biological activity through interactions with various proteins and enzymes. It has been investigated for its potential to inhibit specific enzymes, which can influence metabolic pathways and cell signaling processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer progression and other diseases, making it a candidate for further therapeutic exploration.

Case Study 1: Enzyme Inhibition in Cancer Research

In a study focusing on enzyme interactions, this compound was tested for its ability to inhibit specific enzymes associated with cancer cell metabolism. The results indicated a promising inhibition rate, suggesting potential applications in cancer therapeutics. Further studies are warranted to elucidate the exact mechanisms and pathways involved.

Case Study 2: Synthesis of Novel Derivatives

Researchers have utilized this compound as a precursor for synthesizing novel derivatives aimed at enhancing biological activity. Modifications to the molecular structure have led to increased binding affinities for target proteins, showcasing the compound's versatility in drug design.

Mechanism of Action

The mechanism of action of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use in research.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The most relevant analog identified is N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline (CAS: 1040683-62-2) . Below is a comparative analysis:

Property N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline
Molecular Formula C₁₈H₂₁Cl₂NO C₁₈H₂₁Cl₂NO
Molecular Weight 338.3 g/mol 338.3 g/mol
Alkyl Substituent Tert-butyl (branched C₄H₉) Sec-butyl (branched C₄H₉)
Chlorine Positions 3,5-positions on aniline 2,5-positions on aniline
Steric Hindrance High (due to tert-butyl) Moderate (sec-butyl has less branching)
Electronic Effects Electron-withdrawing Cl at meta positions Cl at ortho and meta positions

Structural and Functional Implications

Alkyl Group Influence: The tert-butyl group in the target compound creates significant steric hindrance, which may reduce nucleophilic attack on the aniline nitrogen or hinder interactions in biological systems . Tert-butyl groups are commonly used in medicinal chemistry to improve metabolic stability and solubility, as seen in patented intermediates (e.g., tert-butyl carbamates in EP 4 374 877 A2) .

This contrasts with the 2,5-dichloro analog, where the ortho chlorine may introduce torsional strain or alter π-π stacking interactions . Chlorine positioning impacts electronic density on the aniline ring, affecting its role as a hydrogen bond donor/acceptor. For example, 3,5-substitution is observed in agrochemicals like chlorpropham, which inhibits cellulose synthesis in plants .

Synthetic Considerations: Both compounds likely employ similar synthetic routes, such as nucleophilic substitution between phenoxyethylamines and halogenated anilines. However, the tert-butyl group may require protective strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to prevent undesired side reactions, as demonstrated in EP 4 374 877 A2 . The sec-butyl analog might exhibit lower synthetic yield due to challenges in controlling regioselectivity during alkylation steps .

Biological Activity

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a tert-butyl group and dichloroaniline moiety. Its molecular formula is C15_{15}H16_{16}Cl2_{2}N1_{1}O1_{1}, indicating a significant presence of chlorine atoms that may influence its biological activity.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that chlorinated anilines can affect cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Antiviral Activity : Similar compounds have demonstrated efficacy against viral pathogens. For example, some derivatives have been reported to inhibit the replication of herpes viruses, suggesting potential antiviral applications for this compound as well .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
Enzyme InhibitionInhibits cytochrome P450 enzymes affecting drug metabolism
AntiviralPotential activity against herpes viruses
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines
AntimicrobialShows antimicrobial properties against various bacterial strains

Case Studies

  • Antiviral Efficacy : A study conducted on similar chlorinated anilines found that they effectively inhibited the replication of human cytomegalovirus (HCMV). The mechanism involved the disruption of viral protein synthesis pathways, leading to reduced viral load in infected cells .
  • Cytotoxic Effects : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways .
  • Environmental Impact : Research has indicated that chlorinated compounds can accumulate in aquatic environments, raising concerns about their toxicity to non-target organisms. Studies assessing the environmental persistence and bioaccumulation potential of similar compounds highlighted the need for careful monitoring .

Safety Profile

While promising in terms of biological activity, safety assessments are crucial for any therapeutic application. The following aspects should be considered:

  • Toxicity : Initial toxicity studies indicate that high concentrations may lead to adverse effects in mammalian systems. Further research is needed to establish safe dosage ranges.
  • Environmental Concerns : Given the compound's potential persistence in the environment, regulatory assessments are necessary to evaluate its ecological impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline
Reactant of Route 2
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N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.